molecular formula C10H12FNO B12845803 1-(4-Fluoro-2-methoxyphenyl)cyclopropanamine

1-(4-Fluoro-2-methoxyphenyl)cyclopropanamine

Cat. No.: B12845803
M. Wt: 181.21 g/mol
InChI Key: XNDFQNGZBVAFOD-UHFFFAOYSA-N
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Description

1-(4-Fluoro-2-methoxyphenyl)cyclopropanamine is a cyclopropane derivative featuring an amine group attached to a cyclopropane ring substituted with a 4-fluoro-2-methoxyphenyl group. The compound combines a cyclopropane scaffold with aromatic substitution patterns that influence its electronic and steric properties. The 4-fluoro substituent is electron-withdrawing, while the 2-methoxy group is electron-donating, creating a unique electronic profile that may enhance binding interactions in biological systems.

Properties

Molecular Formula

C10H12FNO

Molecular Weight

181.21 g/mol

IUPAC Name

1-(4-fluoro-2-methoxyphenyl)cyclopropan-1-amine

InChI

InChI=1S/C10H12FNO/c1-13-9-6-7(11)2-3-8(9)10(12)4-5-10/h2-3,6H,4-5,12H2,1H3

InChI Key

XNDFQNGZBVAFOD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)F)C2(CC2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluoro-2-methoxyphenyl)cyclopropanamine typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 4-fluoro-2-methoxyphenyl magnesium bromide with ethyl diazoacetate, followed by hydrolysis and amination to yield the desired cyclopropanamine .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluoro-2-methoxyphenyl)cyclopropanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Substituted phenyl derivatives.

Mechanism of Action

The mechanism of action of 1-(4-Fluoro-2-methoxyphenyl)cyclopropanamine involves its interaction with specific molecular targets. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but studies suggest involvement in neurotransmitter systems .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 1-(4-Fluoro-2-methoxyphenyl)cyclopropanamine with structurally related cyclopropanamine derivatives:

Compound Name Substituents on Phenyl Ring Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound 4-Fluoro, 2-methoxy C₁₀H₁₁FNO ~180.2* Potential kinase inhibition (inferred)
1-(4-Fluorophenyl)cyclopropanamine 4-Fluoro C₉H₁₀FN 151.18 Intermediate in API synthesis
1-(4-Methoxyphenyl)cyclopropanamine 4-Methoxy C₁₀H₁₃NO 163.22 Commercial availability (hydrochloride salt)
1-(4-Bromophenyl)cyclopropanamine 4-Bromo C₉H₁₀BrN 212.09 Halogenated analog for cross-coupling
1-(4-Methylphenyl)cyclopropanamine 4-Methyl C₁₀H₁₃N 147.22 Marketed for industrial use
1-(4-Chloro-3-nitrophenyl)cyclopropanamine 4-Chloro, 3-nitro C₉H₉ClN₂O₂ 212.64 High reactivity for electrophilic substitution

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